

Application Notes and Protocols for FRET-Based MK-7845 IC50 Determination

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Compound of Interest

Compound Name: MK-7845

Cat. No.: B12386714

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Introduction

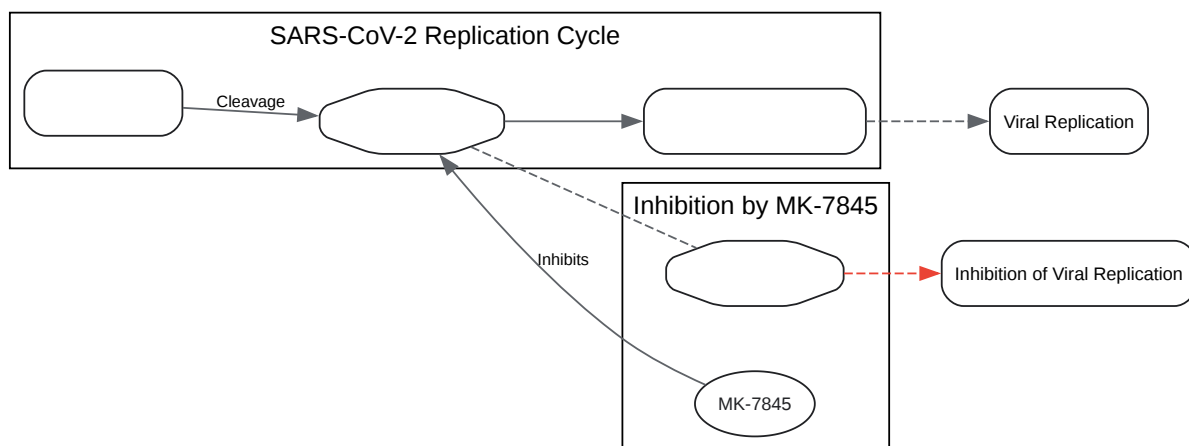
MK-7845 is an experimental antiviral medication that functions as a reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] This viral enzyme is essential for the replication of the virus, making it a prime target for antiviral therapies.[1][2][3] **MK-7845** has demonstrated potent nanomolar efficacy against a wide range of SARS-CoV-2 variants in in-vitro studies.[2][4][5]

To quantify the inhibitory potency of compounds like **MK-7845**, a robust and sensitive biochemical assay is required. The half-maximal inhibitory concentration (IC50) is a key parameter for this, and it can be accurately determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This method relies on the cleavage of a specific peptide substrate by Mpro. The substrate is labeled with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The degree of inhibition by a compound like **MK-7845** is directly proportional to the reduction in the fluorescence signal.

This document provides a detailed protocol for determining the IC50 value of **MK-7845** against SARS-CoV-2 Mpro using a FRET-based assay.

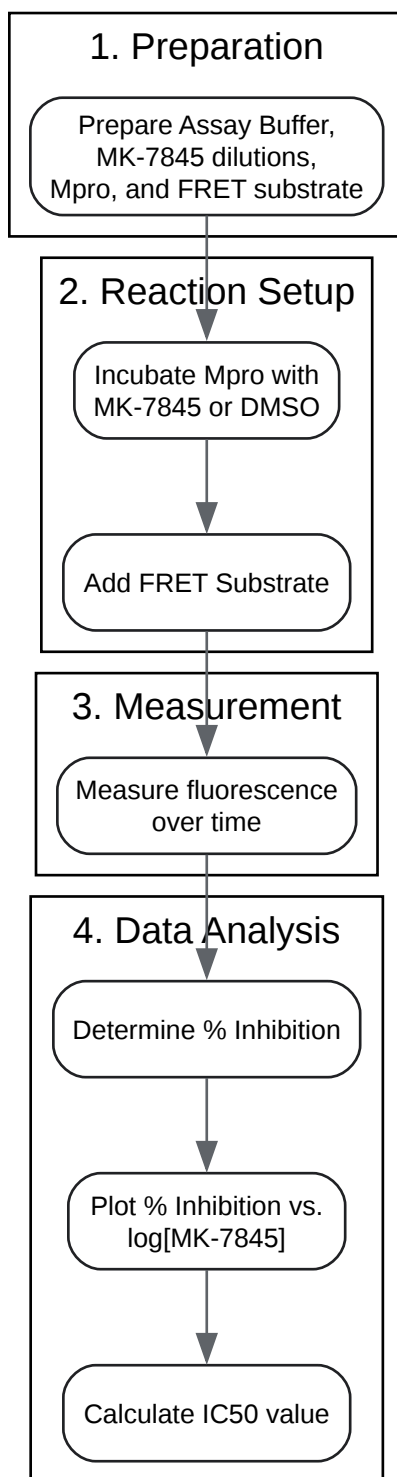
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **MK-7845** and the workflow of the FRET-based assay for IC₅₀ determination.



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Caption: Mechanism of **MK-7845** action on SARS-CoV-2 Mpro.



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Caption: Experimental workflow for the FRET-based IC₅₀ assay.

Experimental Protocols

Materials and Reagents

Reagent	Supplier	Catalog Number (Example)	Storage Temperature
Recombinant SARS-CoV-2 Mpro (3CLpro)	BPS Bioscience	100707	-80°C
FRET Substrate (Dabcyl-KTSAVLQSGFRKME-Edans)	BPS Bioscience	79952	-80°C (in DMSO)
MK-7845	MedchemExpress	HY-157778	-20°C (in DMSO)
Tris-HCl	Sigma-Aldrich	T5941	Room Temperature
NaCl	Sigma-Aldrich	S9888	Room Temperature
EDTA	Sigma-Aldrich	E9884	Room Temperature
Dithiothreitol (DTT)	Sigma-Aldrich	D9779	-20°C
Dimethyl Sulfoxide (DMSO), Anhydrous	Sigma-Aldrich	276855	Room Temperature
384-well, black, flat-bottom plates	Corning	3571	Room Temperature

Buffer and Solution Preparation

Assay Buffer (1x):

- 20 mM Tris-HCl, pH 7.3
- 100 mM NaCl
- 1 mM EDTA
- 1 mM DTT (add fresh before use from a 1 M stock)

Recombinant SARS-CoV-2 Mpro Stock Solution:

- Prepare a 1 mg/mL stock solution in a suitable buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 50% glycerol).
- For the assay, dilute the Mpro to a working concentration of 30 nM in 1x Assay Buffer.

FRET Substrate Stock Solution:

- Dissolve the lyophilized peptide in DMSO to make a 10 mM stock solution.
- For the assay, dilute the stock to a working concentration of 50 μ M in 1x Assay Buffer.

MK-7845 Stock and Dilution Series:

- Prepare a 10 mM stock solution of **MK-7845** in DMSO.
- Perform a serial dilution of the **MK-7845** stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).
- Further dilute each concentration in 1x Assay Buffer to achieve the final desired concentrations for the assay, ensuring the final DMSO concentration does not exceed 1%.

Assay Procedure

- Plate Setup:
 - Add 5 μ L of each **MK-7845** dilution to the wells of a 384-well plate.
 - For the positive control (no inhibition), add 5 μ L of 1x Assay Buffer with the same final DMSO concentration as the compound wells.
 - For the negative control (no enzyme activity), add 5 μ L of 1x Assay Buffer.
- Enzyme Addition and Pre-incubation:
 - Add 20 μ L of the 30 nM Mpro working solution to all wells except the negative control wells.

- To the negative control wells, add 20 μ L of 1x Assay Buffer.
- Mix gently by pipetting or shaking the plate for 30 seconds.
- Incubate the plate at room temperature (25°C) for 30 minutes to allow **MK-7845** to bind to the enzyme.
- Reaction Initiation:
 - Add 25 μ L of the 50 μ M FRET substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 50 μ L.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence microplate reader.
 - Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm for the Dabcyl-Edans FRET pair.

Data Presentation and Analysis

Quantitative Data Summary

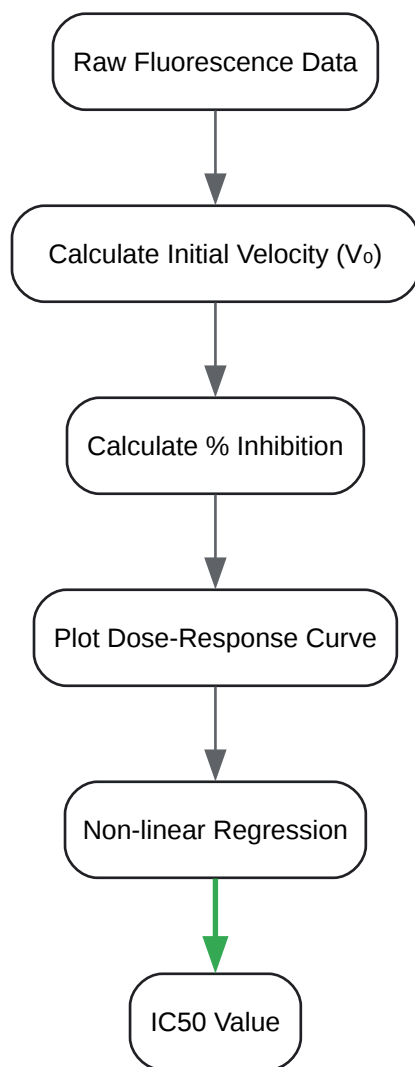
Parameter	Value
Final Mpro Concentration	15 nM
Final FRET Substrate Concentration	25 μ M
Final MK-7845 Concentrations	Serial dilution (e.g., 100 μ M to 0.1 nM)
Final DMSO Concentration	$\leq 1\%$
Pre-incubation Time	30 minutes
Pre-incubation Temperature	25°C (Room Temperature)
Reaction Time	30-60 minutes
Reaction Temperature	25°C (Room Temperature)
Excitation Wavelength	340 nm
Emission Wavelength	490 nm
Plate Format	384-well, black, flat-bottom

IC50 Determination

- Calculate the initial reaction velocity (V_0) for each well by determining the linear slope of the fluorescence intensity versus time plot.
- Calculate the percentage of inhibition for each **MK-7845** concentration using the following formula:

$$\% \text{ Inhibition} = 100 * (1 - (V_0_{\text{inhibitor}} - V_0_{\text{negative_control}}) / (V_0_{\text{positive_control}} - V_0_{\text{negative_control}}))$$

- Plot the percentage of inhibition against the logarithm of the **MK-7845** concentration.
- Fit the data to a four-parameter logistic equation (or a similar dose-response model) to determine the IC50 value, which is the concentration of **MK-7845** that inhibits 50% of the Mpro activity.



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Caption: Logical relationship for IC50 value determination.

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References

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